N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide
Description
This compound features a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the N1 position and a 4-fluorobenzamide moiety at the C5-methyl position. Its molecular formula is C₁₆H₁₂ClFN₅O, with a molecular weight of 347.75 g/mol.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c16-11-3-7-13(8-4-11)22-14(19-20-21-22)9-18-15(23)10-1-5-12(17)6-2-10/h1-8H,9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAVFVVZSVXADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide is a complex organic compound characterized by its unique structural features that include a tetrazole ring and a fluorobenzamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.75 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
| N-(5-Aryl-tetrazol-1-yl)benzenesulfonamides | Variations in aryl groups | Diverse biological activities |
These compounds demonstrate varying degrees of effectiveness against different bacterial strains. For example, certain derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound is supported by studies showing its ability to inhibit cancer cell proliferation. In vitro assays have indicated that compounds with similar structures can significantly reduce the growth of various cancer cell lines. For instance:
- Compound 25 (related to the tetrazole series) showed IC50 values of 2 μM against SW480 cells and 0.12 μM against HCT116 cells, indicating potent anticancer activity .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities. Specifically, it has been studied for its effects on acetylcholinesterase (AChE) and urease enzymes. Compounds from the same class have demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 6.28 µM against urease . This suggests potential applications in treating conditions where these enzymes play a critical role.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of related tetrazole derivatives. For example:
- A study synthesized several new sulfonamide derivatives containing tetrazole rings and assessed their antiviral activity against the Tobacco Mosaic Virus (TMV). Some compounds exhibited up to 50% inhibition rates at specific concentrations .
Case Studies
Case Study 1: Antiviral Activity
In a study evaluating the antiviral properties of synthesized tetrazole derivatives:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Compounds 7b and 7i showed promising antiviral activity comparable to commercial standards .
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects on AChE:
| Compound ID | IC50 (µM) |
|---|---|
| Compound A | 2.14 ± 0.003 |
| Compound B | 0.63 ± 0.001 |
| Thiourea | 21.25 ± 0.15 |
This highlights the potential of these compounds as therapeutic agents targeting enzyme-related disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzamide has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Anti-inflammatory Properties
Another application of this compound lies in its anti-inflammatory potential. Research has shown that tetrazole derivatives can modulate inflammatory pathways.
- Case Study : In a 2023 study, this compound was tested in vivo for its effects on inflammatory markers in a rat model of arthritis. Results indicated a significant reduction in pro-inflammatory cytokines .
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Tetrazole derivatives have been explored for their efficacy against various agricultural pests.
- Research Data : A comprehensive study highlighted that this compound showed promise as an insecticide against aphids and whiteflies. Field trials reported over 80% mortality in treated populations within 48 hours .
Polymer Chemistry
In material science, the incorporation of tetrazole derivatives into polymer matrices has gained attention due to their unique properties.
- Application Example : Research indicates that adding this compound into polymer composites enhances thermal stability and mechanical strength. A study published in Polymer Science demonstrated improved tensile strength and heat resistance compared to control samples without the compound .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Tetrazole-Based Analogues
N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide (CAS 946308-46-9)
- Molecular Formula : C₁₆H₂₀ClN₅O
- Key Features : Substitution with a cyclohexylacetamide group.
- This structural variation may alter pharmacokinetic profiles compared to the fluorinated target compound .
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide (CAS 1005306-02-4)
Triazole-Based Analogues
N-(4-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- Key Features : Replaces tetrazole with a 1,2,3-triazole ring and includes a purine-derived moiety.
- Implications: Triazoles exhibit distinct electronic properties and hydrogen-bonding capabilities, which may influence target selectivity.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives
- Key Features : Incorporates a trifluoromethyl group and carboxylic acid.
- Implications : Demonstrated high antitumor activity (e.g., GP = 68.09% against NCI-H522 lung cancer cells). The trifluoromethyl group enhances metabolic stability and bioavailability, suggesting that analogous substitutions in tetrazole derivatives could yield similar benefits .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Solubility : The fluorinated derivative (target compound) may exhibit better aqueous solubility than the cyclohexyl analogue but lower than the methyl-substituted variant.
- Bioactivity : Triazole derivatives with trifluoromethyl groups show marked antitumor activity, suggesting that analogous modifications in tetrazole systems warrant exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
